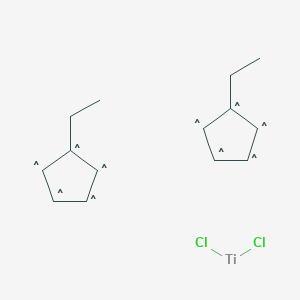
5-(3-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminophenyl)-(2,4)-dihydroxypyrimidine, 95% (hereafter referred to as 5-AP-2,4-DHP) is a synthetic compound that has been used in a variety of scientific applications. It has been used in the synthesis of a range of organic compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-AP-2,4-DHP has been used in a variety of scientific research applications. It has been used in the synthesis of a range of organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the regulation of gene expression. In addition, it has been used in the study of the structure-activity relationship of drugs and the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-AP-2,4-DHP is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been suggested that 5-AP-2,4-DHP may also be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AP-2,4-DHP have been studied in a variety of organisms, including bacteria, plants, and mammals. In bacteria, the compound has been found to inhibit the growth of certain species, such as E. coli and Salmonella. In plants, it has been found to inhibit the growth of certain species, such as wheat and rice. In mammals, it has been found to inhibit the activity of enzymes, such as COX-2 and 5-LOX, and to regulate gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-AP-2,4-DHP in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and it has a wide range of applications. In addition, it is relatively easy to synthesize, and it is stable in aqueous solutions. However, there are some limitations to its use. It is not very soluble in organic solvents, and it can be toxic to some organisms.
Direcciones Futuras
There are a number of potential future directions for the use of 5-AP-2,4-DHP in scientific research. One potential direction is the development of new drugs or drug delivery systems based on the compound. In addition, the compound could be used to study the structure-activity relationship of existing drugs, or to develop new methods for the synthesis of organic compounds. Finally, it could be used to study the biochemical and physiological effects of the compound in other organisms, such as plants and invertebrates.
Métodos De Síntesis
5-AP-2,4-DHP can be synthesized by a number of different methods. The most common method is a two-step reaction, which involves the reaction of 3-aminophenol with 2,4-dihydroxy-pyrimidine in the presence of an acid catalyst. This reaction results in the formation of 5-AP-2,4-DHP as the main product. Other methods of synthesis include the use of a Grignard reagent, a Wittig reaction, and a Biginelli reaction.
Propiedades
IUPAC Name |
5-(3-aminophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-7-3-1-2-6(4-7)8-5-12-10(15)13-9(8)14/h1-5H,11H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSIBKXYGYNGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356988.png)
![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)

![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)









